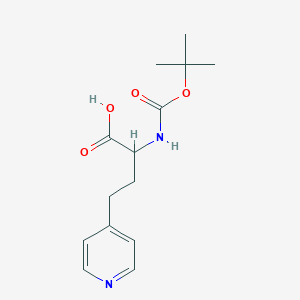
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid, also known as BOC-D, L-HOMO(ALA-4-PYR), is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a butyric acid chain, which is further connected to a tert-butoxycarbonyl group . The exact structure can be found in the MOL file associated with its ChemicalBook entry .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.科学的研究の応用
Novel Heterocyclic Substituted α-Amino Acids Synthesis
A study by Adlington et al. (2000) demonstrated the use of a derivative of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid in the synthesis of non-proteinogenic heterocyclic substituted α-amino acids. These compounds were synthesized via condensation reactions, leading to the generation of pyridines, pyrazolines, isoxazoles, and triazole in moderate to excellent yields. This process highlights the compound's utility as a building block in creating heterocyclic substituted α-amino acids with high enantiomeric purity, expanding the potential for pharmaceutical and chemical research applications Adlington et al., 2000.
Fungicidal Activity
Research by Shi et al. (2020) explored the biological activity of 2-(N-tert-butoxycarbonylamino) pyridine derivatives against various fungi. These compounds demonstrated significant inhibitory activity against strains like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate. This suggests potential applications of this compound derivatives in developing fungicidal agents Shi et al., 2020.
Enantiopure Building Blocks for Drug Synthesis
The work by Chaloin et al. (2008) focused on synthesizing enantiopure di(tert-butyl) derivatives as building blocks for preparing 4-hydroxypipecolate derivatives, showcasing the versatility of this compound in producing complex molecules that could serve as intermediates in synthesizing bioactive molecules or pharmaceuticals Chaloin et al., 2008.
Amythiamicin Pyridine Cluster Synthesis
Bagley et al. (2004) reported the first synthesis of an amythiamicin pyridine cluster, a component of the amythiamicin group of thiopeptide antibiotics, from a starting material including a tert-butoxycarbonylamino derivative. This research highlights the compound's role in synthesizing complex antibiotic structures, contributing to the development of new antimicrobial agents Bagley et al., 2004.
Ligand Synthesis for Catalysis
Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand, demonstrating the utility of tert-butoxycarbonylamino derivatives in catalysis. This ligand has applications in various catalytic processes, including asymmetric synthesis and catalytic transformations Shimizu et al., 2013.
作用機序
The mechanism of action of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid is currently unknown as it is primarily used for research purposes. Further studies are required to elucidate its biological activity and potential therapeutic uses.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIORKFAJVAWLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2770537.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770538.png)
![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2770540.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)
![5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2770545.png)
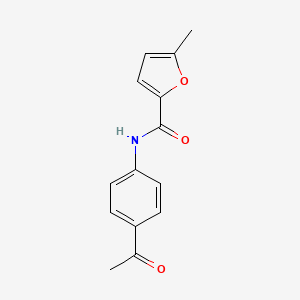
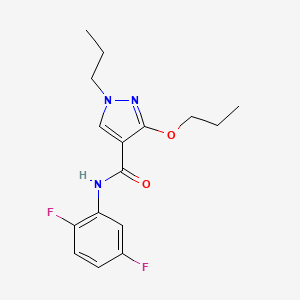
![2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2770549.png)
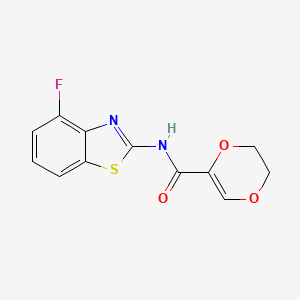
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)
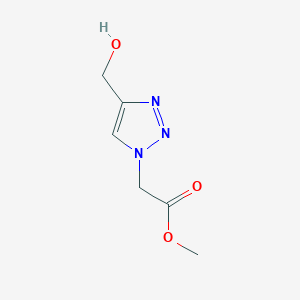
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)
